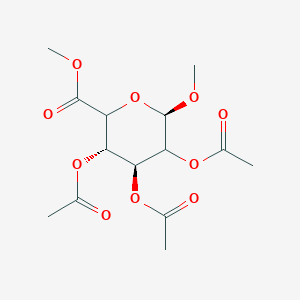
Methyl 2,3,4-Tri-O-acetyl-|A-D-glucuronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is a derivative of glucuronic acid, which is a significant compound in the field of biomedicine. This compound is known for its role in drug metabolism and detoxification mechanisms. It is often used as a substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester typically involves multiple steps. Initially, D-glucuronic acid is esterified to form D-glucuronic acid methyl ester. This intermediate is then acetylated to produce 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination of this compound yields Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process begins with the esterification of D-glucuronic acid, followed by acetylation and bromination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in pharmaceutical and biochemical applications .
科学的研究の応用
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is involved in studies of glucuronidation, a major drug metabolizing process.
Medicine: It serves as a precursor in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents
作用機序
The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester involves its role as a substrate in glucuronidation reactions. Glucuronidation is a biochemical process where glucuronic acid is added to substances to enhance their solubility and facilitate their excretion from the body. This compound interacts with enzymes like UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to target molecules.
類似化合物との比較
Similar Compounds
Acetobromo-α-D-glucuronic Acid Methyl Ester: This compound is similar in structure and function, often used in similar biochemical applications.
Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester: Another derivative of glucuronic acid, used in drug metabolism studies.
Uniqueness
Methyl 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester is unique due to its specific acetylation pattern and its role in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions and its involvement in glucuronidation make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
methyl (3S,4S,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11?,12?,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLHCDEZYULJJ-JCCXBDGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(O[C@H](C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














